Methyl 2-methoxy-5-methyl-3-nitrobenzoate
Overview
Description
Methyl 2-methoxy-5-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid and features a nitro group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-5-methyl-3-nitrobenzoate typically involves the nitration of methyl 3-methylbenzoate. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride, which acts as a nitrating agent. The reaction is conducted under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to improved efficiency and safety. The use of green chemistry principles, such as recycling acetic anhydride and minimizing waste, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-5-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: Methyl 2-methoxy-5-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 2-methoxy-5-carboxy-3-nitrobenzoate.
Scientific Research Applications
Methyl 2-methoxy-5-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-methoxy-5-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 2-methoxy-5-nitrobenzoate
- Methyl 2-methoxy-3-nitrobenzoate
Comparison: Methyl 2-methoxy-5-methyl-3-nitrobenzoate is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-methoxy-5-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-4-7(10(12)16-3)9(15-2)8(5-6)11(13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHYERNBFGIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678894 | |
Record name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863226-26-0 | |
Record name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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